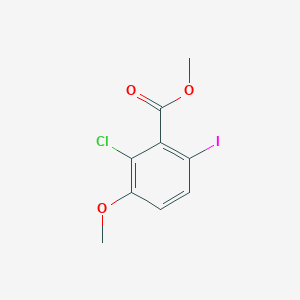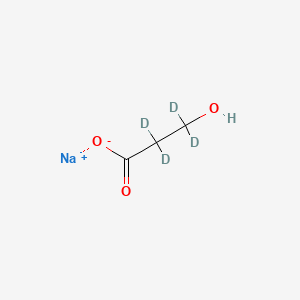
3-Hydroxypropionic Acid-D4 Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxypropionic Acid-D4 Sodium Salt is a deuterated form of 3-Hydroxypropionic Acid, where four hydrogen atoms are replaced with deuterium. This compound is a sodium salt derivative of 3-Hydroxypropionic Acid, a beta hydroxy acid. It is an important chemical building block used in various industrial applications, including the synthesis of acrylic acid, acrylamide, and 1,3-propanediol .
準備方法
Synthetic Routes and Reaction Conditions
Base-Induced Hydration of Acrylic Acid: This method involves the hydration of acrylic acid in the presence of a base, followed by reacidification to obtain 3-Hydroxypropionic Acid.
Cyanation of Ethylene Chlorohydrin: Ethylene chlorohydrin undergoes cyanation, followed by hydrolysis of the resulting nitrile to produce 3-Hydroxypropionic Acid.
Hydrolysis of Propiolactone: Propiolactone is hydrolyzed to yield 3-Hydroxypropionic Acid.
Industrial Production Methods
Industrial production of 3-Hydroxypropionic Acid often involves microbial biosynthesis using genetically engineered microorganisms such as Saccharomyces cerevisiae and Aspergillus species. These microorganisms are engineered to overexpress specific enzymes that enhance the production of 3-Hydroxypropionic Acid from renewable biomass sources .
化学反応の分析
Types of Reactions
Oxidation: 3-Hydroxypropionic Acid can undergo oxidation to form malonic acid.
Reduction: It can be reduced to 1,3-propanediol.
Substitution: The hydroxyl group can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Malonic acid
Reduction: 1,3-propanediol
Substitution: Various functionalized derivatives depending on the substituent used.
科学的研究の応用
3-Hydroxypropionic Acid-D4 Sodium Salt has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various industrial chemicals.
Medicine: It is used in the study of metabolic pathways and enzyme functions.
Industry: It is utilized in the production of biodegradable polymers and as a precursor to acrylic acid.
作用機序
The mechanism of action of 3-Hydroxypropionic Acid-D4 Sodium Salt involves its participation in various metabolic pathways. It acts as an intermediate in the biosynthesis of other compounds and can be converted into different products through enzymatic reactions. The molecular targets and pathways involved include the dephosphorylation of hexokinase and citrate synthase, which enhance cytoplasmic and mitochondrial energy metabolism .
類似化合物との比較
Similar Compounds
3-Hydroxypropionic Acid: The non-deuterated form of the compound.
Acrylic Acid: A related compound used in the production of polymers.
1,3-Propanediol: A reduction product of 3-Hydroxypropionic Acid.
Uniqueness
3-Hydroxypropionic Acid-D4 Sodium Salt is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies and in tracing metabolic pathways. Its deuterated form provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for more precise analytical measurements.
特性
分子式 |
C3H5NaO3 |
|---|---|
分子量 |
116.08 g/mol |
IUPAC名 |
sodium;2,2,3,3-tetradeuterio-3-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1/i1D2,2D2; |
InChIキー |
AVXDKPABPXSLIZ-PBCJVBLFSA-M |
異性体SMILES |
[2H]C([2H])(C(=O)[O-])C([2H])([2H])O.[Na+] |
正規SMILES |
C(CO)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


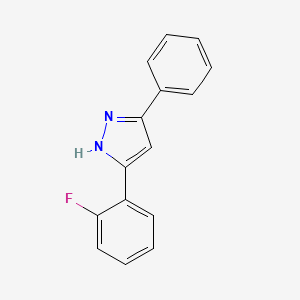
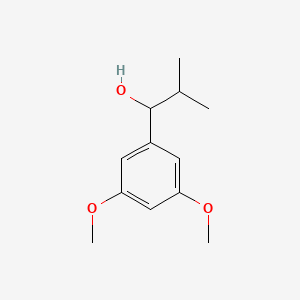
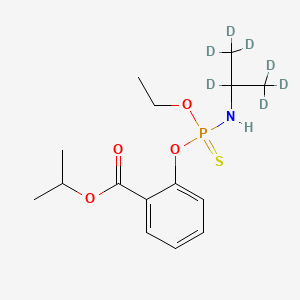
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)

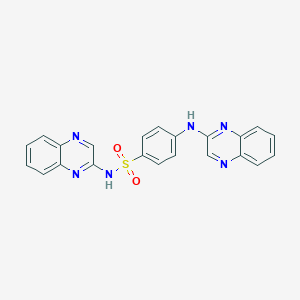
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
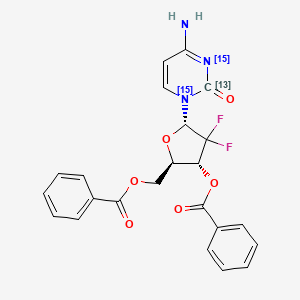


![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)
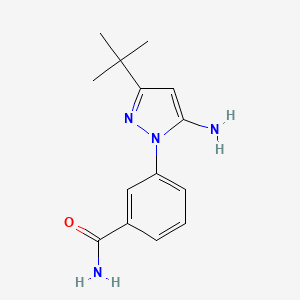
![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)
